Superior Antiproliferative Potency in MCF-7 Cells vs. Tamoxifen and 4-Hydroxytamoxifen
TAS-108 exhibits markedly lower IC50 values for inhibiting estrogen-dependent MCF-7 cell proliferation compared to tamoxifen and its active metabolite 4-hydroxytamoxifen. In one study, TAS-108 demonstrated an IC50 of 34 nmol/L, while tamoxifen required 1.5 μmol/L (1,500 nmol/L) [1]. In another assay, in the presence of estradiol (E2), the IC50 for TAS-108 was 2.15 nmol/L versus 49.7 nmol/L for 4-HT [2].
| Evidence Dimension | Antiproliferative potency (IC50) |
|---|---|
| Target Compound Data | 34 nmol/L (MCF-7 cells, E2-stimulated) [1]; 2.15 nmol/L (MCF-7 cells, +E2) [2] |
| Comparator Or Baseline | Tamoxifen: 1.5 μmol/L (1,500 nmol/L) [1]; 4-Hydroxytamoxifen (4-HT): 49.7 nmol/L [2] |
| Quantified Difference | TAS-108 is 44-fold more potent than tamoxifen (34 nM vs 1,500 nM) and 23-fold more potent than 4-HT (2.15 nM vs 49.7 nM) in E2-stimulated MCF-7 cells. |
| Conditions | MCF-7 human breast cancer cell line; estrogen-dependent proliferation assays in the presence of 17β-estradiol (E2). |
Why This Matters
The substantially lower IC50 indicates that TAS-108 achieves effective growth inhibition at nanomolar concentrations, which may translate to lower effective dosing and reduced systemic exposure compared to tamoxifen.
- [1] Yamamoto Y, Shibata J, Yonekura K, et al. TAS-108, a novel oral steroidal antiestrogenic agent, is a pure antagonist on estrogen receptor alpha and a partial agonist on estrogen receptor beta with low uterotrophic effect. Clin Cancer Res. 2005;11(1):315-322. PMID: 15671561. View Source
- [2] Kim H. Anti-estrogenic effect of TAS-108 in breast cancer cell lines. J Clin Oncol. 2012;30(15_suppl):e11029. DOI: 10.1200/jco.2012.30.15_suppl.e11029. View Source
